N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN7O and its molecular weight is 379.399. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- A study by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against various microbial strains, showing notable antibacterial properties (Lahmidi et al., 2019).
Antimicrobial and Antifungal Effects
- Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, demonstrating moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Antitumor and Antimicrobial Activities
- Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones and their derivatives, revealing cytotoxic effects against human breast and liver carcinoma cell lines and evaluating their antimicrobial activity (Riyadh, 2011).
Anticancer Agents
- Abdelhamid et al. (2016) synthesized new 3-Heteroarylindoles with potential as anticancer agents. They evaluated these compounds for their antitumor activity against the MCF-7 human breast carcinoma cell line, with many showing moderate to high anticancer activity (Abdelhamid et al., 2016).
Antioxidant and Anticancer Properties
- Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles and their anticancer activity in HepG2 cells, demonstrating potent antioxidant capacity and dose-dependent cytotoxic effects on hepatocellular carcinoma cells (Sunil et al., 2010).
Insecticidal Agents
- Soliman et al. (2020) synthesized novel biologically active heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazine, and evaluated them as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing significant toxic effects (Soliman et al., 2020).
Tuberculostatic Activity
- Titova et al. (2019) synthesized structural analogs of antituberculous agents, including [1,2,4]triazolo[1,5-a]pyrimidines, and evaluated their tuberculostatic activity, revealing promising results (Titova et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s cytotoxic activities were found to be superior against MCF-7 and HCT-116 cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, particularly MCF-7 and HCT-116 . It was found to induce cell cycle arrest and apoptosis in these cells .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c1-26-17(9-16(25-26)14-4-6-15(20)7-5-14)18(28)21-8-2-3-13-10-22-19-23-12-24-27(19)11-13/h4-7,9-12H,2-3,8H2,1H3,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZROKLQPBYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide |
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